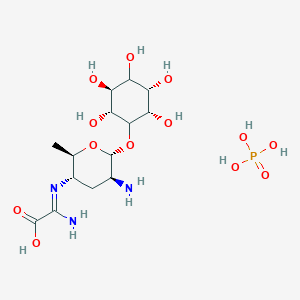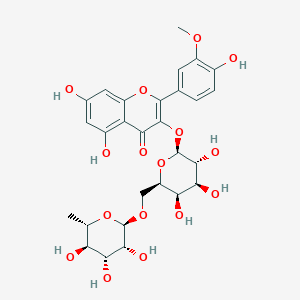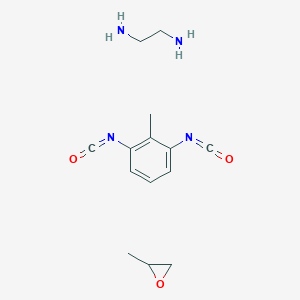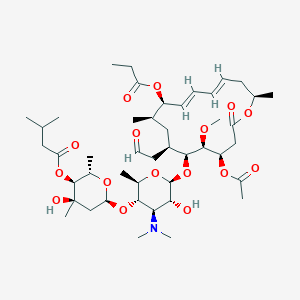
1,2-Dimethyl-1H-benzotriazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1H-benzotriazolium iodide (DMBTI) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic organic compound with a molecular formula of C9H10N3I. DMBTI is a versatile compound that has various applications in different fields, including material science, electrochemistry, and biological research.
作用机制
The mechanism of action of 1,2-Dimethyl-1H-benzotriazolium iodide varies depending on its application. In electrochemical reactions, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a mediator by transferring electrons between the electrode and the substrate. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal. In organic synthesis, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a catalyst by facilitating the reduction of nitro compounds.
Biochemical and Physiological Effects
1,2-Dimethyl-1H-benzotriazolium iodide has been shown to have various biochemical and physiological effects. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide has been used to detect ROS in cells, which are implicated in various diseases, such as cancer and neurodegenerative disorders. 1,2-Dimethyl-1H-benzotriazolium iodide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In electrochemical reactions, 1,2-Dimethyl-1H-benzotriazolium iodide has been shown to have a high electron transfer rate, making it an efficient mediator.
实验室实验的优点和局限性
1,2-Dimethyl-1H-benzotriazolium iodide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under various conditions. 1,2-Dimethyl-1H-benzotriazolium iodide is also versatile and can be used in various applications, such as electrochemistry and biological research. However, 1,2-Dimethyl-1H-benzotriazolium iodide has some limitations. It is toxic in high concentrations and can cause skin irritation. 1,2-Dimethyl-1H-benzotriazolium iodide is also sensitive to light and can degrade over time.
未来方向
There are several future directions for 1,2-Dimethyl-1H-benzotriazolium iodide research. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new therapies for diseases associated with ROS, such as cancer and neurodegenerative disorders. 1,2-Dimethyl-1H-benzotriazolium iodide can also be used to develop new fluorescent probes for imaging and detecting ROS in cells. In material science, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new materials with unique properties, such as high electron transfer rates. In electrochemistry, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new catalysts for various reactions, such as the reduction of carbon dioxide. Overall, 1,2-Dimethyl-1H-benzotriazolium iodide has great potential for future research in various fields.
合成方法
1,2-Dimethyl-1H-benzotriazolium iodide can be synthesized through a simple and efficient method that involves the reaction of 1,2-dimethyl-1H-benzotriazole with iodine in the presence of acetic acid. The reaction yields a yellow crystalline solid, which is the 1,2-Dimethyl-1H-benzotriazolium iodide compound. The synthesis process is straightforward, and the yield is high, making it an attractive method for producing 1,2-Dimethyl-1H-benzotriazolium iodide.
科学研究应用
1,2-Dimethyl-1H-benzotriazolium iodide has been extensively studied in scientific research due to its unique properties. It is a potent electron donor and can act as a reducing agent in various chemical reactions. 1,2-Dimethyl-1H-benzotriazolium iodide has been used as a mediator in electrochemical reactions, such as the reduction of carbon dioxide and the oxidation of alcohols. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide has been used as a fluorescent probe for imaging and detecting reactive oxygen species (ROS) in cells. It has also been used as a catalyst in organic synthesis, such as the reduction of nitro compounds.
属性
CAS 编号 |
109439-90-9 |
|---|---|
产品名称 |
1,2-Dimethyl-1H-benzotriazolium iodide |
分子式 |
C8H12IN3 |
分子量 |
275.09 g/mol |
IUPAC 名称 |
1,2-dimethylbenzotriazol-1-ium;iodide |
InChI |
InChI=1S/C8H10N3.HI/c1-10-8-6-4-3-5-7(8)9-11(10)2;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
BQCVAMGDUJVGIQ-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=CC=CC2=[N+]1C.[I-] |
规范 SMILES |
CN1N=C2C=CC=CC2=[N+]1C.[I-] |
同义词 |
1,2-Dimethyl-1H-benzotriazolium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)











